molecular formula C6H6N2O2 B1314491 6-Methylpyridazine-3-carboxylic acid CAS No. 64210-60-2

6-Methylpyridazine-3-carboxylic acid

Cat. No.: B1314491
CAS No.: 64210-60-2
M. Wt: 138.12 g/mol
InChI Key: SJWGLCDFBFCHNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylpyridazine-3-carboxylic acid is a compound with the molecular formula C6H6N2O2 . It is a derivative of pyridazine, a six-membered heterocycle containing two nitrogen atoms in adjacent positions .


Synthesis Analysis

The synthesis of pyridazine derivatives, including this compound, has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . Another synthetic process involves adding 3-chloro-6-methylpyridazine to sulfuric acid in an ice bath, adding an oxidant while stirring, allowing the reaction at 20-80°C, cooling, adding ice water for dilution, extracting, merging extracts, drying, depressurizing to dryness, and recrystallizing a residue to obtain 6-chloropyridazine-3-carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a six-membered heterocyclic ring containing two nitrogen atoms. The InChIKey of the compound is SJWGLCDFBFCHNV-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pyridazines, including this compound, are involved in various chemical reactions. These include both reactions of the diazine ring and reactions of various substituents attached to the ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 138.12 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The exact mass and monoisotopic mass of the compound are 138.042927438 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Routes : New synthetic routes for the preparation of 6-methoxypyridazine-3-carboxylic acid have been developed using 3-chloro-6-methylpyridazine as the starting material, yielding overall yields of 28.7% and 37.7% respectively (Ju Xiu-lian, 2011).
  • Tautomeric Forms and Intermolecular Interactions : Methylated 6-hydroxypyridazine-3-carboxylic acids exhibit equilibrium of lactam and lactim tautomers in solution, affecting the synthesis of their methylated derivatives. These compounds crystallize as hydrates with hydrogen bonding patterns, and their methylation increases lipophilicity, correlated with the formation of CH⋯O bonds (A. Katrusiak, Paweł Piechowiak, A. Katrusiak, 2011).

Application in Solid-Phase Synthesis

  • Solid-Phase Synthesis of Lactone and Oxazine Derivatives : Derivatives of 3-methyl-3,6-dihydro-2H-1,2-oxazine-6-carboxylic acid are used for solid-phase synthesis of a library of derivatives, including modification of carboxylic group and formation of chiral lactones. This method is suitable for high-throughput synthesis and combinatorial chemistry (Soňa Křupková et al., 2016).

Electrocatalytic Applications

  • Electrocatalytic Carboxylation : An electrochemical procedure for the carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid to 6-aminonicotinic acid was developed. This method is an environmentally friendly alternative for producing carboxylic acids, avoiding toxic solvents and catalysts (Q. Feng et al., 2010).

Structural and Spectral Analysis

  • **Molecular Structure and Spectral Analysis**: Detailed studies on molecules like 3,6-dichloro-4-methylpyridazine and 3,6-dichloropyridazine-4-carboxylic acid have been conducted using FT-IR and FT-Raman spectroscopy. These studies are crucial for understanding the molecular structure, vibrational spectra, and potential energy distribution of similar compounds (N. Prabavathi et al., 2015).

Chemical Reactions and Derivatives

  • Synthesis of Derivatives : Research has shown that methyl 6-ethoxy-5,6-dihydro-4H-1,2-oxazine-4-carboxylate can be used as a precursor for the preparation of derivatives of β-proline, nipecotic acid, and other carboxylic acids. This demonstrates the versatility of pyridazine derivatives in synthesizing a range of chemical compounds (A. Tishkov, H. Reissig, S. Ioffe, 2002).

Crystal Structure Analysis

  • Crystal Structure Determination : The crystal structure of compounds such as N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1,4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine has been determined, which is crucial for understanding the molecular interactions and potential applications in material science (Zou Xia, 2001).

Extraction and Separation Techniques

  • Extraction Efficiency Studies : Studies have been conducted on the extraction of pyridine-3-carboxylic acid using various solvents and extractants, highlighting the importance of these compounds in the food, pharmaceutical, and biochemical industries [(Sushil Kumar, B. V. Babu, 2009)](https://consensus.app/papers/extraction-pyridine3carboxylic-acid-using-kumar/0a4a1d7034cf53f289e43821bfbbb5ca/?utm_source=chatgpt).

Microwave-Assisted Synthesis

  • Microwave-Assisted Synthesis : Innovative microwave-assisted methods have been developed for synthesizing compounds like 7-aryl-7,8-dihydropyrido[4,3-c]pyridazin-5(6H)-ones. This technique offers advantages in yield and reaction time, demonstrating the efficiency of microwave heating in chemical synthesis (K. Muylaert et al., 2014).

Safety and Hazards

While specific safety and hazards data for 6-Methylpyridazine-3-carboxylic acid is not available, it’s important to handle all chemical compounds with care, using personal protective equipment, and ensuring adequate ventilation .

Biochemical Analysis

Biochemical Properties

6-Methylpyridazine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters. The interaction between this compound and MAO can lead to the inhibition of the enzyme, thereby affecting neurotransmitter levels in the brain . Additionally, this compound can form coordination complexes with metal ions, which can further modulate its biochemical activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can modulate the activity of neurotransmitter receptors, thereby affecting synaptic transmission and plasticity . In cancer cells, this compound has been observed to alter gene expression patterns, leading to changes in cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, the binding of this compound to MAO enzymes results in the inhibition of their catalytic activity, leading to increased levels of neurotransmitters . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes and reactive oxygen species . Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cognitive function and reducing anxiety . At high doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity . The threshold for these adverse effects is an important consideration in the development of therapeutic applications for this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. The involvement of this compound in these pathways highlights its potential impact on overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through facilitated diffusion and active transport mechanisms . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it can localize to the mitochondria, where it influences mitochondrial function and energy metabolism . The precise localization of this compound within the cell is essential for understanding its biochemical and cellular effects.

Properties

IUPAC Name

6-methylpyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-4-2-3-5(6(9)10)8-7-4/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWGLCDFBFCHNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10543731
Record name 6-Methylpyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64210-60-2
Record name 6-Methylpyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methylpyridazine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methylpyridazine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Methylpyridazine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
6-Methylpyridazine-3-carboxylic acid
Reactant of Route 4
6-Methylpyridazine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-Methylpyridazine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-Methylpyridazine-3-carboxylic acid
Customer
Q & A

Q1: What are the key structural features of the synthesized 6-methylpyridazine-3-carboxylic acid derivatives?

A1: The research papers describe the synthesis and structural characterization of two specific this compound derivatives:

  • N-[1-(4-Chlorophenyl)-1,4-dihydro-4-oxe-6-methylpyridazine-3-carbonyl]-N'-benzoylhydrazine: This compound was synthesized through the reaction of 1-(4-chlorophenyl)-1,4-dihydro-4-oxe-6-methylpyridazine-3-carboxylic acid with chloroformate ethyl ester and benzoyl hydrazine [, ]. X-ray crystallography revealed a monoclinic crystal structure with hydrogen bonds contributing to its stability [, ].
  • N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N- [1-(4-chlorophenyl)-1, 4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine: This derivative was synthesized using a similar approach, reacting 1-(4-chlorophenyl)-1,4-dihydro-4-oxo-6-methylpyridazine-3-carboxylic acid with chloroformate ethyl ester, followed by a reaction with N′-tert-butyl-N- (2,4-dichlorobenzoyl) hydrazine [, ]. The crystal structure, determined through X-ray diffraction, revealed a dimeric form stabilized by intermolecular hydrogen bonds [, ].

Q2: What analytical techniques were employed to characterize these compounds?

A2: The primary technique used for structural elucidation was X-ray crystallography [, , , ]. This method provided detailed information about the crystal structure, bond lengths, bond angles, and spatial arrangement of atoms within the synthesized this compound derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.